Benzenesulfonic acid, decyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

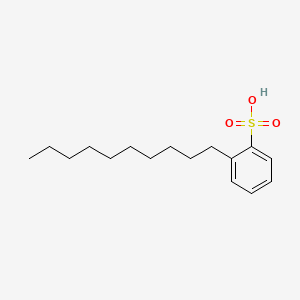

Benzenesulfonic acid, decyl- is an organosulfur compound with the formula C16H26O3S. It is a derivative of benzenesulfonic acid where a decyl group (a ten-carbon alkyl chain) is attached to the benzene ring. This compound is known for its surfactant properties and is commonly used in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid, decyl- can be synthesized through the sulfonation of decylbenzene. The reaction typically involves the use of concentrated sulfuric acid or oleum as the sulfonating agent. The reaction conditions include maintaining a temperature range of 50-60°C and stirring the mixture for several hours to ensure complete sulfonation.

Industrial Production Methods

In industrial settings, the production of benzenesulfonic acid, decyl- often involves continuous sulfonation processes. One common method is the Monsanto process, which uses oleum for sulfonation. The reaction mixture is continuously fed into a reactor, and the product is extracted using water or sodium hydroxide solution. The resulting benzenesulfonic acid, decyl- is then purified and concentrated for use.

Analyse Des Réactions Chimiques

Types of Reactions

Benzenesulfonic acid, decyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding sulfonates.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like chlorosulfonic acid and phosphorus pentachloride are often employed.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonates.

Substitution: Sulfonyl chlorides and other substituted aromatic compounds.

Applications De Recherche Scientifique

Scientific Research Applications

- Chemistry Decyl(sulfophenoxy)benzenesulfonic acid disodium salt is used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes.

- Biology It is used in cell lysis buffers and protein extraction protocols due to its ability to solubilize membrane proteins. The surfactant's capacity to disrupt lipid bilayers facilitates higher yields of functional proteins, which is necessary for biochemical assays.

- Medicine This compound has been investigated for potential use in drug delivery systems and as an adjuvant in vaccines.

Industrial Applications

- Cleaning Agents, Detergents, and Emulsifiers Decyl(sulfophenoxy)benzenesulfonic acid disodium salt is employed in the formulation of cleaning agents, detergents, and emulsifiers for paints and coatings.

Surfactant-enhanced Oil Recovery (SEOR)

Benzenesulfonic acid is essential in SEOR, a technique that involves the use of surfactants to facilitate the extraction of oil from reservoirs, also known as surfactant flushing .

Case Studies

- Protein Extraction: Decyl(sulfophenoxy)benzenesulfonic acid disodium salt has been used to extract membrane proteins from various cell types. The surfactant's ability to disrupt lipid bilayers facilitated higher yields of functional proteins necessary for biochemical assays.

- Surfactant Flushing of Jet Fuel: A pilot test was performed for the removal of Jet Fuel NAPL (Non-Aqueous Phase Liquid) using two surfactants (sulfosuccinate and benzenesulfonic acid) . An estimated 106 gallons of Jet Fuel NAPL were removed (68% of total) . Higher recovery rates (up to 90%) would be expected using an optimized Pilot Test over a longer period . Observed 3-orders of magnitude increase in mass removal rate using surfactants than pumping methods .

- Surfactant Enhanced Oil Recovery (SEOR): NAPL recovery rates were 3 to 5 times higher using surfactants than conventional pumping methods . Over 85% of Surfactant and polymer volume recovered . Soil sampling at 12 locations verified that that TPH and benzene levels had been reduced significantly and were below the New Jersey Soil Cleanup Criteria . Groundwater samples showed that TPH and target VOCs were below pre-SEOR levels and below New Jersey Groundwater Cleanup Criteria .

Mécanisme D'action

The mechanism of action of benzenesulfonic acid, decyl- primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of molecules. This property is particularly useful in emulsification and dispersion processes. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the breakdown of cell membranes and enhancing the solubility of hydrophobic compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzenesulfonic acid: The parent compound without the decyl group.

Dodecylbenzenesulfonic acid: Similar structure but with a twelve-carbon alkyl chain.

p-Toluenesulfonic acid: A sulfonic acid derivative with a methyl group attached to the benzene ring.

Uniqueness

Benzenesulfonic acid, decyl- is unique due to its specific alkyl chain length, which provides distinct surfactant properties compared to other sulfonic acid derivatives. Its decyl group offers a balance between hydrophobic and hydrophilic interactions, making it particularly effective in various industrial and research applications.

Propriétés

Numéro CAS |

31093-47-7 |

|---|---|

Formule moléculaire |

C16H26O3S |

Poids moléculaire |

298.4 g/mol |

Nom IUPAC |

2-decylbenzenesulfonic acid |

InChI |

InChI=1S/C16H26O3S/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)20(17,18)19/h10-11,13-14H,2-9,12H2,1H3,(H,17,18,19) |

Clé InChI |

UAZLASMTBCLJKO-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.